五氧化二钽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tantalum(V) oxide is an inorganic compound with the formula Ta2O5 . It is a white solid that is insoluble in all solvents but is attacked by strong bases and hydrofluoric acid . Ta2O5 is an inert material with a high refractive index and low absorption, which makes it useful for coatings .

Synthesis Analysis

Tantalum(V) alkoxides typically exist as dimers with octahedral six-coordinate tantalum metal centres . Salt metathesis from tantalum(V) chloride is generally the most successful method for preparing tantalum(V) ethoxide .Physical and Chemical Properties Analysis

Tantalum and niobium are closely associated because of the lanthanide contraction . Like niobium, tantalum has principal oxidation states +2 and +5 . Below 100°C, the metal is extremely resistant to corrosion by most organic and inorganic acids, with the exception of hydrofluoric acid .科学研究应用

涡轮组件的环境阻隔涂层: Ta2O5 被考虑用作 Si3N4 基涡轮组件的环境阻隔涂层系统的一部分。该应用解决了高温下相变的问题,这可能导致微裂纹。已研究氧化铝添加剂对其对 Ta2O5 的转变温度和微观结构改性的影响 (Wu, Chan, & Harmer, 2005).

存储器件应用: Ta2O5 在动态随机存取存储器电容器和金属氧化物半导体场效应晶体管栅极氧化物应用中很重要。它的电气和材料特性,特别是其介电特性和漏电流机制,都是关注的领域 (Lai & Lee, 1999).

烷烃活化的催化: 钽基氧化物催化剂对于烷烃活化很重要。水合氧化钽可以被活化为固体超酸,并用于在室温下将正丁烷异构化为异丁烷 (Ushikubo, 2003).

薄膜的电化学合成: Ta2O5 薄膜可以使用带有卤素添加剂的丙酮溶剂中的钽和铌电化学制备。该方法解决了使用传统水溶液制备此类薄膜的挑战 (Kamada, Mukai, & Matsumoto, 2004).

骨科手术应用: 多孔钽类似于松质骨,用于各种骨科应用,如髋关节和膝关节置换术、脊柱手术以及作为骨移植替代品。它以其生物相容性和体内类骨羟基磷灰石涂层形成而闻名 (Levine et al., 2006).

太阳能水分解: 包括氧化钽和钽酸盐在内的钽基半导体在太阳能水分解中将太阳能转化为化学能方面很重要。这些材料正在研究其作为光催化剂的效率和稳定性 (Zhang, Zhang, & Gong, 2014).

酸性和中性溶液中的钝化膜: 已经研究了在各种酸性和中性溶液中在钽上形成的阳极氧化膜的稳定性和性能,揭示了该材料在侵蚀性介质中的稳定性 (Badawy & Ismail, 1993).

硫化物的氧化: Ta(V) 是硫化物氧化的有效催化剂,证明了其在化学反应中的效用 (Kirihara et al., 2009).

作用机制

Target of Action

Tantalum pentoxide primarily targets the electronic and optical properties of materials in which it is incorporated . It is extensively used in the production of capacitors due to its high dielectric constant , making it a key player in the electronics industry.

Mode of Action

Tantalum pentoxide interacts with its targets by modifying their electronic and optical properties. It is considered a high-k dielectric material , meaning it can store a large amount of electrical charge. This property is crucial for its use in capacitors .

Biochemical Pathways

It plays a significant role in the fabrication of electronic devices, including those used in biomedical applications .

Pharmacokinetics

Its properties such as insolubility in water and most organic solvents, and reactivity with strong bases and hydrofluoric acid, influence its behavior in various environments .

Result of Action

The primary result of Tantalum pentoxide’s action is the enhancement of electronic and optical properties of the materials it is incorporated into. For instance, it contributes to the high endurance, long retention, and fast switching speed in resistance-switching memory .

Action Environment

The action of Tantalum pentoxide can be influenced by environmental factors. For example, its exposure to high temperatures can convert it into its crystalline form, which can affect its properties . Furthermore, its effectiveness in electronic applications can be influenced by the presence of other oxides and different growth conditions or annealing processes .

安全和危害

未来方向

属性

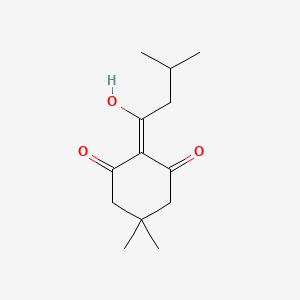

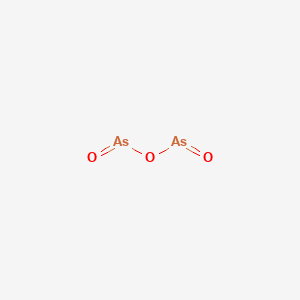

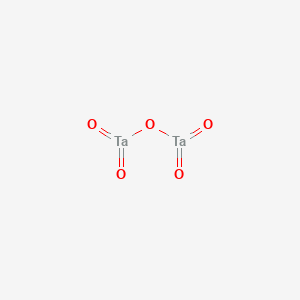

IUPAC Name |

dioxotantaliooxy(dioxo)tantalum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Ta |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCFLUZVCVVTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ta](=O)O[Ta](=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Ta2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。